molecular formula C14H13N3 B2544914 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 61552-61-2

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2544914
CAS No.: 61552-61-2
M. Wt: 223.279
InChI Key: OJFZWNJQKGLQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of fused, rigid, and planar N-heterocyclic compounds that have attracted considerable attention due to their versatile biological activities and exceptional photophysical properties . The core structure serves as a key intermediate for constructing novel molecules with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Protein kinases are essential enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors . Researchers are actively exploring pyrazolo[1,5-a]pyrimidine-based compounds for their ability to inhibit various kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1 . These inhibitors can function through ATP-competitive or allosteric mechanisms, disrupting aberrant signaling pathways that drive oncogenesis . Beyond oncology, this chemical scaffold demonstrates substantial potential in anti-inflammatory research. Pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as novel anti-inflammatory agents targeting key enzymes in the arachidonic acid pathway, including cyclooxygenase-2 (COX-2), phospholipase A2 (sPLA2), and lipoxygenase (LOX) . These compounds have shown promising effects in suppressing pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), which are implicated in various inflammatory and autoimmune disorders . The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization at multiple positions, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and molecular conformation to optimize binding affinity with biological targets and enhance pharmacokinetic properties . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-8-11(2)17-14(16-10)13(9-15-17)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFZWNJQKGLQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavones with 3-aminopyrazoles. This reaction can be carried out under microwave irradiation or conventional heating methods. The choice of method depends on the desired regioselectivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the condensation process. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines.

  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to interfere with specific cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HCT116 (colon), A549 (lung), HepG2 (liver), and MCF-7 (breast) .
  • Case Studies :
    • A study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and tested their cytotoxicity. Notably, compounds like 5c demonstrated significant potency against MCF-7 cells with an IC50 value of 4.20 µg/mL .
    • Another investigation focused on a library of synthesized compounds and evaluated their effects on MDA-MB-231 (breast cancer) cells using the MTT assay. Although some compounds showed limited activity, the potential for further optimization remains .

Antimicrobial Properties

Beyond anticancer applications, pyrazolo[1,5-a]pyrimidines have also been explored for their antimicrobial effects.

  • Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated for antimicrobial activity. The results indicated that these compounds could inhibit the growth of various bacterial strains .
  • Potential Applications : The ability to target bacterial infections positions these compounds as potential candidates for developing new antibiotics or adjunctive therapies against resistant strains.

Therapeutic Agents for Other Diseases

Research has also identified potential applications of pyrazolo[1,5-a]pyrimidines in treating other conditions.

  • Corticotropin-Releasing Factor Antagonists : Certain derivatives have shown promise as antagonists for the human corticotropin-releasing factor-1 receptor, which is implicated in stress response and related disorders. For example, a specific derivative exhibited a K(i) value of 3.5 nM at this receptor . This suggests potential applications in managing anxiety or depression-related disorders.
  • Antituberculosis Activity : Recent studies have highlighted the antitubercular properties of pyrazolo[1,5-a]pyrimidines. A focused library was synthesized to explore their efficacy against Mycobacterium tuberculosis, showing promising results with low cytotoxicity .

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their pharmacological profiles.

  • Key Findings : Research has indicated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance biological activity. For instance, variations at the C-7 position have been linked to improved antimycobacterial activity .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name & Structure Substituents (Positions) Biological Target Key Findings References
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine 3-Ph, 5-Me, 7-Me Synthetic intermediate Demonstrated regioselective direct arylation at C2 (sp²) and C5/C7 (sp³) for derivatization.
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-Ph, 3-(4-OHPh), 5-CF₃, 7-CF₃ Estrogen Receptor β (ERβ) 36-fold selectivity for ERβ over ERα; acts as a potent ERβ antagonist.
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine 2-MeSO₂Ph, 3-4-FPh, 6-Me, 7-Me COX-2 Potent COX-2 inhibitor (IC₅₀ = 0.07 µM) with >1000-fold selectivity over COX-1.
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine 3-Ph, 5-Me, 7-Morpholine PI3Kδ Improved selectivity for PI3Kδ inhibition, relevant for COPD and asthma treatment.
5,7-Di-n-propyl-3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine 3-Ethoxycarbonyl, 5-Pr, 7-Pr cAMP Phosphodiesterase (PDE) Most potent PDE inhibitor in series (Ki = 0.02 µM); optimal alkyl chain length enhances binding.

Key Insights from Structural Comparisons

Position 3 Modifications :

  • A phenyl group at position 3 (as in the target compound) is common in kinase inhibitors (e.g., ERβ antagonists ). Hydrophobic substituents here enhance ATP-binding pocket interactions .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ERβ antagonist ) improve binding affinity but may reduce metabolic stability.

Positions 5 and 7 :

  • Methyl groups (as in the target compound) are small and electron-donating, favoring synthetic accessibility but limiting potency compared to bulkier substituents.
  • Trifluoromethyl or alkyl chains (e.g., n-propyl in PDE inhibitors ) increase hydrophobicity and binding to deep enzyme pockets.
  • Morpholine at position 7 (PI3Kδ inhibitor ) introduces hydrogen-bonding capability, enhancing isoform selectivity.

Position 2 :

  • Methylsulfonylphenyl (COX-2 inhibitor ) or aryl groups improve target engagement through π-π stacking or polar interactions.

Biological Activity

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target Interactions
this compound primarily interacts with various enzymes and proteins. Notably, it has been shown to inhibit specific tyrosine kinases , which play crucial roles in cell signaling pathways. This inhibition can disrupt normal cellular functions, leading to significant biological effects such as apoptosis in cancer cells and modulation of cell proliferation .

Biochemical Pathways
The compound influences several biochemical pathways by modulating enzyme activity. For instance, it has demonstrated potential as an inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , which are pivotal in tumor growth and angiogenesis. Research indicates that the compound can effectively inhibit these receptors at low concentrations (IC50 values ranging from 0.3 to 24 µM) .

Cellular Effects

Anticancer Properties
In vitro studies have illustrated the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by inhibiting cell migration and disrupting the cell cycle progression. These effects lead to DNA fragmentation and reduced tumor growth . The molecular docking studies further elucidate the binding modes of this compound with target proteins, confirming its potential as a multitarget anticancer agent.

Enzymatic Inhibition
Beyond its anticancer effects, this compound exhibits enzymatic inhibitory properties that make it valuable for studying enzyme kinetics. Its interactions with various biomolecules can lead to significant alterations in cellular signaling pathways .

Research Applications

The compound's unique properties have led to its application across multiple scientific fields:

  • Medicinal Chemistry : Investigated for its potential as an anticancer therapeutic agent.
  • Biochemistry : Utilized as a tool for studying enzyme mechanisms and kinetics.
  • Material Science : The photophysical properties of pyrazolo[1,5-a]pyrimidines enable their use in developing fluorescent probes and materials for optoelectronic applications .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other derivatives within the pyrazolo family:

Compound NameIC50 (µM)Biological Activity
This compound0.3 - 24EGFR/VEGFR2 inhibition; anticancer
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidineVariableAnticancer; enzyme inhibition
Phenylpyrazolo[3,4-d]pyrimidine derivatives0.3 - 7.6Dual EGFR/VGFR2 inhibition; apoptosis induction

Case Studies

A recent study highlighted the efficacy of a related phenylpyrazolo derivative in inhibiting tumor growth in an MCF-7 model. The compound demonstrated strong apoptotic effects while also inhibiting cell migration and inducing DNA fragmentation. This reinforces the potential of pyrazolo derivatives as effective anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux in solvents like ethanol or methanol. Key parameters include:

  • Temperature control : Maintain reflux conditions (70–90°C) to ensure cyclization efficiency .
  • pH and solvent selection : Acidic or basic conditions may influence regioselectivity; ethanol is preferred for solubility and stability .
  • Purification : Column chromatography or recrystallization improves purity, with yields averaging 60–75% . Characterization relies on ¹H/¹³C NMR (to confirm methyl and phenyl substituents) and mass spectrometry (for molecular weight verification) .

Q. How do structural modifications at positions 3, 5, and 7 influence the compound’s physicochemical properties?

  • Position 3 (phenyl group) : Enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets .
  • Position 5 (methyl group) : Increases steric hindrance, potentially reducing metabolic degradation .
  • Position 7 : Functionalization with amino or hydrazinyl groups enhances solubility and bioactivity . Methodological tip : Use HPLC to monitor stability under varying pH and temperature conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed when using unsymmetrical reagents?

Regioselectivity issues arise with unsymmetrical 1,3-bielectrophilic reagents (e.g., β-enaminonitriles). Strategies include:

  • Computational modeling : Predict regiochemical outcomes using DFT calculations .
  • Advanced spectroscopy : ¹H-¹⁵N HMBC NMR resolves ambiguities in ring fusion patterns .
  • X-ray crystallography : Definitive structural assignment for crystalline intermediates . Example: Cyclocondensation of 3-amino-4,5-dimethylpyrazole with ethyl benzoylacetate yields a single regioisomer under optimized acidic conditions .

Q. What experimental designs are critical for evaluating the compound’s biological activity, and how can false positives be minimized?

  • In vitro assays :
  • Enzyme inhibition : Use fluorescence polarization assays with purified targets (e.g., kinases) and include negative controls (e.g., staurosporine) .
  • Cytotoxicity testing : Pair with MTT assays in normal cell lines (e.g., HEK293) to assess selectivity .
    • In vivo models :
  • Pharmacokinetics : Monitor plasma half-life and bioavailability using LC-MS/MS, adjusting methyl/phenyl groups to enhance metabolic stability .
    Data contradiction tip : Replicate results across multiple cell lines and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational tools streamline the design of pyrazolo[1,5-a]pyrimidine derivatives with improved target specificity?

  • Molecular docking : Screen derivatives against crystal structures of target proteins (e.g., PI3Kγ) to prioritize synthetic candidates .
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC₅₀ values to predict potency .
  • Reaction pathway prediction : Use ICReDD’s quantum chemical calculations to optimize synthetic routes and reduce trial-and-error experimentation .

Methodological Notes

  • Spectral reference data : Compare experimental NMR shifts with literature values for 3-phenylpyrazolo[1,5-a]pyrimidines (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Waste management : Dispose of reaction byproducts (e.g., chlorinated intermediates) via certified hazardous waste programs to comply with environmental regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.